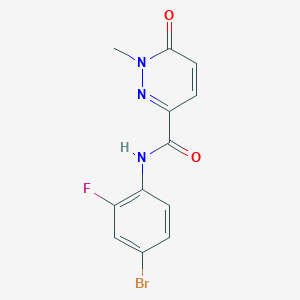

N-(4-bromo-2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(4-bromo-2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 1-methyl-substituted dihydropyridazine core and a 4-bromo-2-fluorophenyl carboxamide group. Its molecular formula is C₁₂H₉BrFN₃O₂, with a molar mass of 326.14 g/mol.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFN3O2/c1-17-11(18)5-4-10(16-17)12(19)15-9-3-2-7(13)6-8(9)14/h2-6H,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJDRMGOZVSHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under acidic conditions.

Introduction of the bromine and fluorine atoms: This step involves the halogenation of the phenyl ring using bromine and fluorine sources, such as bromine and fluorine gas or their respective compounds.

Attachment of the carboxamide group: This can be done through the reaction of the halogenated pyridazine derivative with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(4-bromo-2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Substitution reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(4-bromo-2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit significant anticancer activity. For instance, derivatives of pyridazine and related structures have shown efficacy against various cancer cell lines. A study highlighted that certain derivatives demonstrated percent growth inhibition (PGI) rates exceeding 70% against multiple human cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

Additionally, this compound has been explored for its antimicrobial properties. Studies suggest that derivatives containing similar structural motifs can inhibit the growth of pathogenic bacteria and fungi. This potential opens avenues for developing new antimicrobial agents.

Case Studies

-

Synthesis and Evaluation of Anticancer Agents

A study published in the Journal of Medicinal Chemistry focused on synthesizing this compound derivatives. The synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that certain derivatives exhibited promising activity, warranting further investigation into their mechanisms of action and potential clinical applications . -

Pharmacokinetic Studies

Another research effort investigated the pharmacokinetic properties of this compound using in vitro models. The study assessed absorption, distribution, metabolism, and excretion (ADME) characteristics, revealing favorable profiles that support its development as a therapeutic agent . -

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the chemical structure affect biological activity. Research demonstrated that specific substitutions on the pyridazine ring significantly enhance anticancer potency while reducing toxicity .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

- The 1-methyl group in the target compound and ’s analog may reduce metabolic degradation compared to unmethylated analogs .

Halogenated vs. Non-Halogenated Phenyl Groups

- Target Compound (4-bromo-2-fluorophenyl) : Bromine and fluorine are strong electron-withdrawing groups, enhancing binding to hydrophobic pockets in targets like kinases or proteasomes. This aligns with kinase inhibitors like Vemurafenib , which shares the 4-bromo-2-fluorophenyl motif .

- Methoxyphenyl Analog (): The methoxy group is electron-donating, reducing lipophilicity (clogP ≈ 1.5 vs.

Benzyl and Carbamoyl Modifications

- Proteasome Inhibitor (Compound 20, ) : Features a 3-fluoro-4-methoxybenzyl group and a trans-3-methoxycyclobutylamine. The benzyl group increases steric bulk, likely enhancing proteasome inhibition but reducing solubility .

- Trifluoromethylbenzyl Analog () : The trifluoromethyl group boosts electronegativity and lipophilicity, suggesting improved membrane permeability but possible toxicity risks .

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H11BrFN3O2 |

| Molecular Weight | 320.15 g/mol |

| IUPAC Name | This compound |

| InChI Key | InChI=1S/C13H11BrFN3O2/c1-8(16)10(14)9(15)11(17)12(18)13(19)20/h8H,1H3,(H,18,19) |

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. This inhibition can lead to reduced proliferation of cancer cells and may enhance the efficacy of existing chemotherapeutic agents.

- Apoptosis Induction : Studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the bromine and fluorine substituents have been shown to affect the potency and selectivity of the compound against various targets.

Case Studies

Several studies have investigated the biological activity of this compound:

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines such as HeLa and Jurkat have demonstrated that treatment with this compound leads to significant reductions in cell viability and proliferation rates. The IC50 values ranged from 5 to 20 µM depending on the cell line and treatment duration .

- Animal Models : Preclinical studies in mouse models have shown promising results in reducing tumor size when administered alongside standard chemotherapy regimens. These findings suggest a potential role for this compound as an adjunct therapy in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for N-(4-bromo-2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

Methodological Answer:

- Nucleophilic substitution and coupling reactions are commonly employed. For example, a pyridazine core can be functionalized via condensation of 4-bromo-2-fluoroaniline with activated carbonyl intermediates.

- Key conditions : Use DIPEA as a base in isopropanol at 90°C, followed by purification via combi-flash chromatography (0–15% EtOAc/heptane) to achieve ~80% yield .

- Alternative approach : Utilize sodium hydride in DMF under nitrogen for cyclization, as demonstrated in analogous bromo-fluorophenyl carboxamide syntheses .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.35–8.80 ppm, carbonyl carbons at ~156–159 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via LCMS (e.g., m/z 378.1 [M+H] for related pyridazine derivatives) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches near 1650–1750 cm .

Q. What are the critical physical properties affecting experimental handling?

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Q. How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

- Assay validation : Replicate studies using standardized protocols (e.g., MET kinase inhibition assays with EBC-1 cells) .

- Off-target profiling : Screen against kinase panels to assess selectivity (e.g., LAH-1 analogues showed HGF/c-Met pathway specificity) .

- Dose-response analysis : Use IC curves to differentiate primary vs. secondary effects .

Q. What computational strategies predict target binding modes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of related targets (e.g., VEGFR-2 or MET kinase) .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .

- QSAR modeling : Corporate electronic parameters (e.g., Hammett constants) to refine activity predictions .

Q. How to design in vivo studies for pharmacokinetic profiling?

Methodological Answer:

Q. What crystallographic techniques validate solid-state structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Use SHELX programs (SHELXL for refinement) to resolve halogen bonding patterns .

- Twinned data handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

- Thermal ellipsoid analysis : Confirm disorder in the 4-bromo-2-fluorophenyl group using Olex2 visualization .

Q. Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to assess validity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.